3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
Description
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a cyclopropyl substituent at position 3, a methyl group at position 1, and an aldehyde functional group at position 4. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQIUDPZNFVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-37-0 | |
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an appropriate diketone or keto-aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-cyclopropyl-1-methyl-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Overview:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that enhance biological activity.
Key Applications:
- Anti-inflammatory Drugs: Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential development as anti-inflammatory agents.
- Antimicrobial Agents: In vitro studies have shown that certain derivatives demonstrate promising activity against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating potential for new antimicrobial therapies.
Case Study:
A study on related pyrazole derivatives demonstrated their efficacy in reducing inflammation in animal models, comparable to standard anti-inflammatory medications. This highlights the potential for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde in pharmaceutical applications aimed at treating inflammatory diseases.
Agricultural Chemistry
Overview:
This compound is utilized in the formulation of agrochemicals, contributing to the design of novel pesticides that target specific pests while minimizing environmental impact.
Key Applications:
- Pesticide Development: Its structural properties allow for the creation of targeted agrochemicals that can effectively manage pest populations without harming beneficial organisms .
Data Table: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole | Aphis gossypii (aphid) | 85 | |
| 3-Cyclopropyl-1-methyl-1H-pyrazole | Spodoptera frugiperda | 78 |
Material Science
Overview:
The compound is explored for its potential applications in creating advanced materials, including polymers and coatings due to its unique chemical structure.
Key Applications:
- Polymer Synthesis: The compound can act as a building block for synthesizing novel polymeric materials with tailored properties, suitable for various industrial applications .
Biochemical Research
Overview:
Researchers utilize this compound to study enzyme interactions and metabolic pathways, aiding in the understanding of complex biological processes.
Key Applications:
- Enzyme Inhibition Studies: The compound's derivatives have been tested for their ability to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
Flavor and Fragrance Industry
Overview:
Due to its unique aromatic properties, this compound is a candidate for use in flavoring agents and fragrances.
Key Applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde with structurally related pyrazole carbaldehydes and carboxylates:
Key Observations :
- Substituent Effects : The cyclopropyl group in the target compound reduces hydrogen count compared to propyl/isopropyl analogs (C₈H₁₀N₂O vs. C₈H₁₂N₂O), leading to lower molecular weight.
- Aldehyde Position : The aldehyde at position 5 in the target compound contrasts with position 3 or 4 in analogs, affecting conjugation and electronic distribution.
- Steric and Electronic Profiles : Cyclopropyl’s ring strain may enhance reactivity toward ring-opening or electrophilic substitution, whereas propyl/isopropyl groups offer greater conformational flexibility .
Physicochemical Properties
- Cyclopropyl Derivatives : The strained ring may increase thermal instability compared to linear alkyl substituents. This could influence crystallization behavior, as seen in studies using tools like Mercury CSD for packing analysis .
- Aldehyde Reactivity : Electron-withdrawing effects from the cyclopropyl group may polarize the aldehyde moiety, enhancing nucleophilic addition reactivity compared to methyl- or propyl-substituted analogs.
Research Findings and Data Gaps
- Synthesis Challenges : Cyclopropyl-substituted pyrazoles often require specialized reagents (e.g., cyclopropanation agents), unlike propyl/isopropyl analogs synthesized via alkylation .
Biological Activity
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, synthesis, and relevant studies.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- Structure : The compound features a pyrazole ring substituted with a cyclopropyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 5-position.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes:
- Starting Materials : Cyclopropyl hydrazine and diketones or keto-aldehydes.
- Reaction Conditions : Acidic or basic conditions facilitate the formation of a hydrazone intermediate, which cyclizes to yield the pyrazole ring.
- Yield : Laboratory methods report yields ranging from 80% to 95% depending on the specific conditions used .
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis .
Case Studies and Research Findings
- Antiparasitic Activity : In studies focused on antiparasitic effects, derivatives of pyrazole compounds have demonstrated significant activity against various parasites. For instance, modifications in substituents on the pyrazole ring can enhance potency and selectivity against specific targets .
- Cancer Research : Compounds similar to this compound have been evaluated for their effects on cancer cell lines. For example, related pyrazolo[3,4-b]pyridine derivatives exhibited potent inhibition against CDK2 and CDK9, suggesting potential applications in cancer therapy .
- In Vitro Studies : Various in vitro assays have indicated that modifications in the structure of pyrazole compounds can lead to improved solubility and metabolic stability, which are crucial for therapeutic efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| 3-Cyclopropyl-1-methyl-1H-pyrazole | Enzyme inhibitor; potential anticancer | Not specified |
| 1-Methyl-3-phenyl-1H-pyrazole | Moderate antiproliferative activity | 0.36 - 1.8 |
| 3-Amino-5-cyclopropyl-1H-pyrazole | Antiparasitic activity | Not specified |
Q & A
Q. What are the common synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React a halogenated pyrazole precursor (e.g., 5-chloro-3-methylpyrazole) with cyclopropane derivatives under basic conditions (e.g., K₂CO₃) to introduce the cyclopropyl group .
- Step 2: Formylate the intermediate using formaldehyde or formylating agents (e.g., DMF/POCl₃) to introduce the carbaldehyde group at position 5 .
Key Considerations: - Optimize reaction temperature (80–100°C) and solvent (DMF or ethanol) to avoid side reactions.
- Monitor progress via TLC or HPLC to ensure completion of cyclopropane ring formation .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography: Determines bond lengths and angles, confirming the cyclopropyl ring geometry and aldehyde orientation .
- NMR Spectroscopy:
- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group (~-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- Molecular Electrostatic Potential (MEP): Maps show electron-deficient regions at the aldehyde group, guiding site-specific reactivity predictions .
- Validation: Compare computed activation energies with experimental kinetics for reactions like hydrazone formation .
Q. What strategies enable the use of this compound as a building block for fused heterocyclic systems?
Methodological Answer:
- Condensation Reactions: React with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazole derivatives. For example:
- Cycloaddition: Use Cu-catalyzed click chemistry with alkynes to form triazole-fused systems .
Data Table: Example Reaction Conditions
| Reaction Type | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Annulation | Hydrazine hydrate, AcOH | 80°C | 72% | |
| Click Chemistry | CuSO₄, Sodium ascorbate | RT | 85% |
Q. How does the cyclopropyl group influence the compound’s electronic properties compared to other substituents?
Methodological Answer:
- Comparative Spectroscopy: Replace cyclopropyl with methyl or phenyl groups and analyze via UV-Vis (λmax shifts ~10 nm due to conjugation effects) .
- Hammett Constants: The cyclopropyl group (σₚ≈0.10) acts as a weak electron donor, stabilizing the aldehyde’s electrophilicity less than electron-withdrawing groups (e.g., -NO₂, σₚ≈1.24) .
- Impact on Bioactivity: Reduced steric hindrance from cyclopropane enhances binding to enzyme active sites (e.g., antifungal targets) compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
